molecular formula C18H34N6S2 B12646539 1-Prop-2-enyl-3-[3-[4-[3-(prop-2-enylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea CAS No. 35144-70-8

1-Prop-2-enyl-3-[3-[4-[3-(prop-2-enylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea

Cat. No.: B12646539
CAS No.: 35144-70-8
M. Wt: 398.6 g/mol
InChI Key: PHHQSSFFLZNMTA-UHFFFAOYSA-N
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Description

1-Prop-2-enyl-3-[3-[4-[3-(prop-2-enylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiourea group, a piperazine ring, and prop-2-enyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Prop-2-enyl-3-[3-[4-[3-(prop-2-enylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with a suitable alkylating agent to introduce the prop-2-enyl groups.

    Introduction of the Thiourea Group: The thiourea group is introduced by reacting the piperazine derivative with an isothiocyanate compound under controlled conditions.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Prop-2-enyl-3-[3-[4-[3-(prop-2-enylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Prop-2-enyl-3-[3-[4-[3-(prop-2-enylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Prop-2-enyl-3-[3-[4-[3-(prop-2-enylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Prop-2-enyl-1-[3-[4-[3-(prop-2-enylthiocarbamoylamino)propyl]piperazin-1-yl]propyl]thiourea: A structurally similar compound with slight variations in the functional groups.

    (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Another compound with a similar backbone but different substituents.

Uniqueness

1-Prop-2-enyl-3-[3-[4-[3-(prop-2-enylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

35144-70-8

Molecular Formula

C18H34N6S2

Molecular Weight

398.6 g/mol

IUPAC Name

1-prop-2-enyl-3-[3-[4-[3-(prop-2-enylcarbamothioylamino)propyl]piperazin-1-yl]propyl]thiourea

InChI

InChI=1S/C18H34N6S2/c1-3-7-19-17(25)21-9-5-11-23-13-15-24(16-14-23)12-6-10-22-18(26)20-8-4-2/h3-4H,1-2,5-16H2,(H2,19,21,25)(H2,20,22,26)

InChI Key

PHHQSSFFLZNMTA-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NCCCN1CCN(CC1)CCCNC(=S)NCC=C

Origin of Product

United States

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